7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Catalog No.
S677024
CAS No.
37827-68-2
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

CAS Number

37827-68-2

Product Name

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

IUPAC Name

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2

InChI Key

LTLOEHIVHXTMBN-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=C(C=C2)O

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)O

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one (commonly known as 7-hydroxy-2-tetralone) is a critical bicyclic ketone intermediate procured primarily for the synthesis of active pharmaceutical ingredients (APIs), particularly 2-aminotetralin derivatives . Characterized by its tetralin core with a ketone at the 2-position and a hydroxyl group at the 7-position, this compound serves as the definitive regioselective precursor for dopamine D3 receptor agonists. Its dual functionality—an enolizable ketone for reductive amination or asymmetric reduction, and a phenolic hydroxyl for downstream functionalization or receptor hydrogen-bonding—makes it a highly processable building block. Procurement of this specific isomer is driven by its essential role in defining the precise pharmacological target of downstream neurological and psychiatric drug candidates.

In the synthesis of aminotetralin-based APIs, generic substitution with close analogs—such as 5-hydroxy-2-tetralone or 8-hydroxy-2-tetralone—is entirely unviable due to strict structure-activity relationship (SAR) requirements [1]. The regiochemistry of the hydroxyl group on the aromatic ring strictly dictates the receptor binding profile of the final drug molecule. Substituting 7-hydroxy-2-tetralone with the 5-hydroxy isomer shifts the downstream API's affinity from dopamine D3 receptors to D2 receptors, while substitution with the 8-hydroxy isomer completely alters the therapeutic class by redirecting affinity to serotonin 5-HT1A receptors. Consequently, for workflows targeting D3-specific neurological therapies, procuring the exact 7-hydroxy isomer is a non-negotiable requirement for pharmacological success rather than a mere optimization choice.

Downstream API Regioselectivity: Dopamine D3 vs. D2 Receptor Targeting

The regiochemical placement of the hydroxyl group on the tetralone core is the sole determinant of whether the downstream aminotetralin API targets the dopamine D3 or D2 receptor. Reductive amination of 7-hydroxy-2-tetralone yields 7-OH-DPAT, which exhibits a 50- to 100-fold selectivity for the D3 receptor over the D2 receptor in vitro [1]. In stark contrast, utilizing the closest structural analog, 5-hydroxy-2-tetralone, yields 5-OH-DPAT, a potent and selective D2 receptor agonist [2]. This quantified pharmacological shift demonstrates that these isomers cannot be used interchangeably in drug discovery pipelines.

Evidence DimensionDopamine Receptor Subtype Selectivity (D3 vs. D2)
Target Compound DataPrecursor to 7-OH-DPAT (D3-preferring, D3/D2 selectivity ratio ~50-100x)
Comparator Or Baseline5-hydroxy-2-tetralone (Precursor to 5-OH-DPAT, D2-selective agonist)
Quantified DifferenceComplete inversion of D3/D2 selectivity ratio based solely on the 7-OH vs. 5-OH position
ConditionsIn vitro receptor binding assays (transfected cells) and downstream API evaluation

Procurement of the 7-hydroxy isomer is mandatory for synthesizing D3-targeted therapies; substituting the 5-hydroxy isomer will result in an API that hits the wrong dopamine receptor subtype.

Therapeutic Class Divergence: Dopaminergic vs. Serotonergic Pathways

Beyond dopamine receptor subtypes, the hydroxyl position on the tetralone precursor dictates the fundamental neurotransmitter system targeted by the resulting API. While 7-hydroxy-2-tetralone is the dedicated precursor for dopaminergic (D3) compounds, the positional isomer 8-hydroxy-2-tetralone is the requisite precursor for 8-OH-DPAT, a classic and highly selective serotonin 5-HT1A receptor agonist with a pIC50 of 8.19 . The shift from the 7-position to the 8-position completely abolishes dopaminergic utility in favor of serotonergic activity.

Evidence DimensionMonoamine Receptor Class Selectivity
Target Compound DataPrecursor to D3 Dopamine receptor agonists
Comparator Or Baseline8-hydroxy-2-tetralone (Precursor to 5-HT1A Serotonin receptor agonists)
Quantified DifferenceComplete shift from dopaminergic (D3) to serotonergic (5-HT1A, pIC50 8.19) targeting
ConditionsStandard radioligand binding assays for downstream aminotetralin derivatives

Selecting the wrong tetralone isomer during procurement will fundamentally alter the therapeutic class of the synthesized drug from a Parkinson's/neurological candidate to a serotonergic/anxiolytic candidate.

Processability via Biocatalytic Asymmetric Reduction

For modern, environmentally sustainable manufacturing, 7-hydroxy-2-tetralone demonstrates high processability via enzymatic asymmetric reduction. It serves as a highly compatible substrate for engineered alcohol dehydrogenases (ADHs), such as those derived from Thermoanaerobacter species, undergoing reduction to enantiopure (S)- or (R)-7-hydroxy-2-tetralol with high conversion rates[1]. Compared to the multi-step chemical resolution or heavy-metal-catalyzed asymmetric hydrogenation required for standard bulky ketones, this biocatalytic route offers a direct, green-chemistry pathway to chiral intermediates with enantiomeric excess exceeding 95%.

Evidence DimensionEnantioselective Reduction Efficiency
Target Compound DataHigh conversion to enantiopure 7-hydroxy-2-tetralol via ADH biocatalysis
Comparator Or BaselineStandard bulky diaryl ketones or traditional chemical hydrogenation
Quantified DifferenceElimination of heavy-metal catalysts while achieving high enantiomeric excess (>95% ee)
ConditionsBiocatalytic reduction using secondary alcohol dehydrogenases (e.g., TeSADH/TbSADH mutants)

Validates the compound's suitability for next-generation, green-chemistry manufacturing workflows, reducing reliance on expensive and toxic transition-metal catalysts for chiral intermediate synthesis.

Synthesis of Dopamine D3 Receptor Agonists

7-hydroxy-2-tetralone is the mandatory starting material for synthesizing 7-OH-DPAT and related 7-hydroxy-2-aminotetralin derivatives. These compounds are critical in neuropharmacological research and drug development targeting Parkinson's disease, restless legs syndrome, and schizophrenia, where high D3-over-D2 selectivity is required to minimize off-target motor side effects [1].

Biocatalytic Production of Chiral Tetralols

The compound is an ideal substrate for evaluating and scaling green-chemistry biocatalysis. By utilizing engineered alcohol dehydrogenases (ADHs), industrial chemists can reduce 7-hydroxy-2-tetralone to optically pure (S)- or (R)-7-hydroxy-2-tetralol, serving as a highly processable, metal-free pathway for generating chiral building blocks[2].

Development of Bivalent Monoamine Ligands

In advanced medicinal chemistry, the 7-hydroxy-2-tetralone core is utilized to construct the pharmacophoric head groups of bivalent ligands. By linking the resulting aminotetralin to other receptor-binding motifs via aliphatic spacers, researchers can develop highly potent, dual-acting neurotherapeutics that leverage the specific D3-binding geometry conferred by the 7-hydroxyl position [3].

XLogP3

1.2

Wikipedia

7-Hydroxy-2-tetralone

Dates

Last modified: 08-15-2023

Explore Compound Types